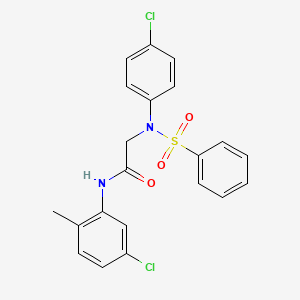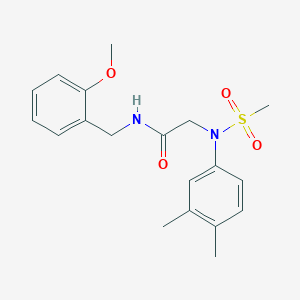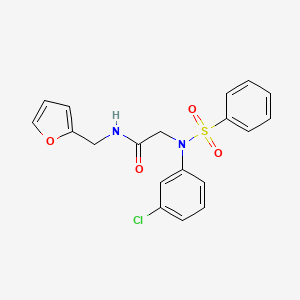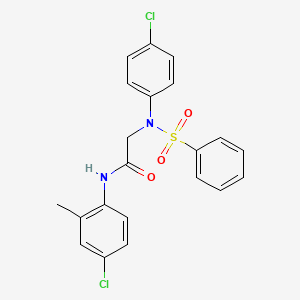![molecular formula C16H15BrClNOS B3676993 N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B3676993.png)
N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as BRD-9434, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. They have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. BRD-9434 has shown promise as a potential therapeutic agent for these diseases.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide involves its binding to the bromodomains of BET proteins, which inhibits their activity. This leads to changes in gene expression that can have therapeutic effects. BET proteins have been shown to regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation, among others.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. These include changes in gene expression, inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has a high binding affinity for BET proteins, which makes it a potent inhibitor. However, there are also some limitations to its use. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide. These include:
1. Investigating its efficacy in combination with other therapies for cancer, inflammation, and other diseases.
2. Exploring its effects on different cell types and in different animal models.
3. Developing more potent and selective inhibitors of BET proteins based on the structure of N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide.
4. Investigating the role of BET proteins in other diseases and identifying new therapeutic targets.
Conclusion:
N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is a promising small molecule inhibitor of BET proteins with potential therapeutic applications in cancer, inflammation, and other diseases. Its mechanism of action involves the inhibition of bromodomains, which leads to changes in gene expression. While there are some limitations to its use, there are also many potential future directions for research on this compound.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study published in the journal Cancer Research demonstrated that N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide inhibited the growth of several different types of cancer cells in vitro and in vivo. Another study published in the journal Nature Communications showed that N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide had anti-inflammatory effects in a mouse model of rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-11-10-13(4-7-15(11)17)19-16(20)8-9-21-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCAIBHMQMDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3676911.png)




![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3676941.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676948.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3676954.png)

![N~2~-(2-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3676964.png)
![3-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3676974.png)
![1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3676977.png)
![3-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3676979.png)
![N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676981.png)